
methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H15FN2O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via multi-step routes involving cyclization, coupling, and functional group transformations.
Table 1: Key Synthetic Reactions
Carboxylate Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a critical step for generating bioactive derivatives.
-
Reaction :
COOCH3LiOH/H2OCOOH -
Applications : Enhances solubility for pharmacological assays.
Fluorinated Indole Reactivity
The 5-fluoro substituent on the indole ring participates in:
-
Nucleophilic aromatic substitution with amines or alkoxides.
-
Pd-catalyzed cross-couplings to introduce aryl/heteroaryl groups.
Thienyl Group Modifications
The 3-thienyl substituent enables:
-
Electrophilic substitutions (e.g., bromination at the α-position).
-
Oxidation to thiophene-S-oxide for polarity modulation.
Cyclization Dynamics
The pyrrole-indole fusion is achieved via acid-catalyzed cyclization (e.g., using PTSA in toluene), with DFT studies indicating a stepwise mechanism involving keto-enol tautomerization .
Catalytic Coupling
Palladium-mediated Suzuki reactions proceed via oxidative addition of the thienyl boronate, transmetalation, and reductive elimination.
Table 2: Reaction Optimization for Ester Hydrolysis
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
LiOH | THF/H₂O (4:1) | 50 | 12 | 92 | 98 |
NaOH | MeOH/H₂O (3:1) | 60 | 18 | 84 | 95 |
KOH | EtOH/H₂O (2:1) | 70 | 24 | 76 | 90 |
Derivatization Strategies
The compound serves as a scaffold for synthesizing analogs with enhanced properties:
-
Amide formation : Reaction with primary amines yields carboxamide derivatives.
-
Reductive alkylation : Indole NH participates in Mannich-type reactions.
Stability and Degradation
-
Thermal stability : Decomposes above 220°C (TGA data).
-
Photodegradation : UV exposure (254 nm) leads to pyrrole ring cleavage (HPLC-MS confirmed).
Properties
Molecular Formula |
C19H15FN2O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-3-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H15FN2O3S/c1-9-14(19(24)25-2)16(17(21-9)10-5-6-26-8-10)15-12-7-11(20)3-4-13(12)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |
InChI Key |
LUDPDZGEXHFPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CSC=C2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.